molecular formula C20H20N4O2S B11138702 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B11138702
M. Wt: 380.5 g/mol
InChI Key: POQBQCZLWRSDIV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 4-methoxyindole moiety linked via an ethyl chain to a thiazole-acetamide core, which is further substituted with a pyrrole ring at the thiazole C2 position. The presence of indole and pyrrole groups may confer interactions with aromatic or hydrophobic binding pockets in biological targets, while the thiazole ring could enhance metabolic stability .

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C20H20N4O2S/c1-26-18-6-4-5-17-16(18)7-11-23(17)12-8-21-19(25)13-15-14-27-20(22-15)24-9-2-3-10-24/h2-7,9-11,14H,8,12-13H2,1H3,(H,21,25)

InChI Key

POQBQCZLWRSDIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CC3=CSC(=N3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and Hantzsch thiazole synthesis, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives

    Reduction: Formation of reduced indole derivatives

    Substitution: Formation of halogenated or nucleophile-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential as a bioactive molecule. The indole and thiazole moieties are known to interact with various biological targets, making this compound a candidate for drug discovery and development .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer, antiviral, and antimicrobial agent .

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, and functionality .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Indole vs. Benzimidazole/Triazole : Compounds in replace the indole-pyrrole system with benzimidazole-triazole scaffolds, which may alter binding affinity due to differences in π-π stacking and hydrogen-bonding capacity .
  • Thiazole Substitution: The target compound’s pyrrole-thiazole motif contrasts with Mirabegron’s aminothiazole group, which is critical for β3-adrenoceptor selectivity .
  • Synthetic Routes : While the target compound’s synthesis is inferred, analogs like 9a–9e emphasize triazole click chemistry, whereas pyrazole-thiazole derivatives () rely on Hantzsch-type thiazole formation .

Pharmacological and Binding Properties

Receptor Targeting
  • Mirabegron (): Exhibits >100-fold selectivity for β3 over β1/β2 adrenoceptors, attributed to its aminothiazole and hydroxyethylamine groups. In contrast, the target compound’s indole-pyrrole system may favor interactions with serotonin or kinase receptors .
  • 9c () : Docking studies suggest binding to α-glucosidase, with the bromophenyl group enhancing hydrophobic interactions. The target compound’s methoxyindole could similarly engage polar active sites .
Metabolic Stability
  • Sulfur-Containing Analogs () : The 4-fluorophenylthio group in ’s compound may improve oxidative stability compared to the target’s pyrrole, which is prone to electrophilic substitution .

Biological Activity

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes an indole moiety, a pyrrole ring, and a thiazole group. The presence of these heterocycles contributes to its pharmacological properties.

Molecular Formula

  • Molecular Formula : C₁₄H₁₅N₃O₂S
  • Molecular Weight : 287.35 g/mol

Antiviral Activity

Research has indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives of indole and thiazole have shown efficacy against viral infections by inhibiting viral replication mechanisms. A study highlighted that certain thiazolidinone derivatives significantly inhibited the activity of NS5B RNA polymerase, crucial for the replication of hepatitis C virus (HCV) .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Indole derivatives have been reported to possess antibacterial properties against both Staphylococcus aureus and Mycobacterium tuberculosis. A recent investigation demonstrated that specific indole-based compounds inhibited biofilm formation in S. aureus, which is critical for its pathogenicity .

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on similar indole derivatives have shown varying degrees of cytotoxic effects on human cell lines. For instance, certain compounds exhibited IC50 values indicating significant cytotoxicity at concentrations above 20 μM .

Study 1: Antiviral Efficacy

In a controlled study, a series of indole derivatives were synthesized and tested for their antiviral activity against HCV. The most active compound exhibited an EC50 value of 0.26 μM, demonstrating potent inhibitory effects on viral replication .

Study 2: Antimicrobial Properties

Another study focused on the synthesis of thiazole-indole hybrids and their antimicrobial activity against MRSA. The results indicated that these hybrids could inhibit bacterial growth effectively, with some compounds showing MIC values lower than those of standard antibiotics .

Table 1: Biological Activity Summary

Activity TypeCompound TypeEfficacy (EC50/MIC)Reference
AntiviralIndole Derivative0.26 μM
AntimicrobialThiazole-Indole Hybrid<20 μM (varied)
CytotoxicityIndole Derivative>20 μM (varied)

Table 2: Structural Features Related to Biological Activity

Structural FeatureImpact on Activity
Indole RingEnhances antiviral properties
Thiazole GroupIncreases antimicrobial efficacy
Pyrrole RingModulates cytotoxic effects

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